molecular formula C13H10ClFN2O5S B14638513 N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide CAS No. 51765-52-7

N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide

Cat. No.: B14638513
CAS No.: 51765-52-7
M. Wt: 360.75 g/mol
InChI Key: BFJFBWPCLSLVFW-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide is a chemical compound with the molecular formula C13H10ClFN2O5S and a molecular weight of 360.745 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a fluoromethanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-nitrochlorobenzene in the presence of a base to form 2-(4-chlorophenoxy)-4-nitrophenyl chloride. This intermediate is then reacted with fluoromethanesulfonamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenyl compounds .

Scientific Research Applications

N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide is unique due to its combination of a chlorophenoxy group, a nitrophenyl group, and a fluoromethanesulfonamide group. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

51765-52-7

Molecular Formula

C13H10ClFN2O5S

Molecular Weight

360.75 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide

InChI

InChI=1S/C13H10ClFN2O5S/c14-9-1-4-11(5-2-9)22-13-7-10(17(18)19)3-6-12(13)16-23(20,21)8-15/h1-7,16H,8H2

InChI Key

BFJFBWPCLSLVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CF)Cl

Origin of Product

United States

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